N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl
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Overview
Description
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its diazoacetyl group, which imparts significant reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) typically involves multiple steps. The process begins with the preparation of the bis(carboxymethyl)amino precursor, followed by the introduction of the diazoacetyl group through diazo transfer reactions. The final steps involve the coupling of the phenoxy and ethoxy groups under controlled conditions to ensure the integrity of the diazoacetyl functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The reaction conditions are optimized for yield and purity, often involving high-pressure and temperature-controlled environments to facilitate the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) undergoes various chemical reactions, including:
Oxidation: The diazoacetyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the diazoacetyl group, leading to the formation of amines or other derivatives.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazoacetyl group can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) has diverse applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive diazoacetyl group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) involves its diazoacetyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The compound’s molecular targets include amino acid residues in proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)
- N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)amino}acetic acid pentaammoniate
Uniqueness
N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl) is unique due to its diazoacetyl group, which imparts significant reactivity and versatility in chemical and biological applications. This distinguishes it from similar compounds that may lack this functional group or have different substituents affecting their reactivity and applications.
Properties
CAS No. |
123330-70-1 |
---|---|
Molecular Formula |
C25H22K4N4O11 |
Molecular Weight |
710.861 |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C25H26N4O11.4K/c1-15-2-4-17(28(11-22(31)32)12-23(33)34)20(8-15)39-6-7-40-21-9-16(19(30)10-27-26)3-5-18(21)29(13-24(35)36)14-25(37)38;;;;/h2-5,8-10H,6-7,11-14H2,1H3,(H,31,32)(H,33,34)(H,35,36)(H,37,38);;;;/q;4*+1/p-4 |
InChI Key |
RRPMTWVLHKNCAV-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Synonyms |
Potassium 2,2’-((2-(2-(2-(bis(Carboxylatomethyl)amino)-5-(2-diazoacetyl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate; |
Origin of Product |
United States |
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